molecular formula C16H16N4O B11820045 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile

2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile

Cat. No.: B11820045
M. Wt: 280.32 g/mol
InChI Key: AUNAKSYUWPTWJD-UHFFFAOYSA-N
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Description

2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindole Core: Starting from a suitable precursor, the isoindole core can be synthesized through cyclization reactions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization of a suitable precursor.

    Coupling Reactions: The final step involves coupling the isoindole and piperidine moieties under specific reaction conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: LiAlH₄, NaBH₄

    Substitution Reagents: Halides, acids, bases

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

Medicine

    Drug Development:

Industry

    Material Science: Used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(morpholin-1-yl)propanenitrile
  • 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(pyrrolidin-1-yl)propanenitrile

Uniqueness

The uniqueness of 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Biological Activity

2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The compound features a complex structure that includes an isoindole moiety, a piperidine ring, and a nitrile functional group. This structural diversity contributes to its potential pharmacological effects.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)12G2/M phase arrest
HeLa (Cervical Cancer)10Inhibition of cell proliferation

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was tested against a range of bacteria and fungi, demonstrating effective inhibition of growth. The minimum inhibitory concentration (MIC) values indicate its potential as a therapeutic agent against infections.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Neuroprotective Effects

In neuropharmacological studies, this compound has been evaluated for its neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant pathways.

Case Studies

  • Study on Anticancer Activity : A comprehensive study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of isoindole derivatives, including our compound. The results highlighted its ability to inhibit tumor growth in xenograft models, emphasizing its potential for further development as an anticancer drug .
  • Antimicrobial Efficacy : In another investigation, the antimicrobial properties were assessed using standard disk diffusion methods. The results confirmed that the compound effectively inhibited both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .
  • Neuroprotection in Animal Models : Research conducted on animal models demonstrated that treatment with this compound led to reduced markers of oxidative stress in brain tissues, indicating its potential use in neurodegenerative diseases .

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

2-(3-aminoisoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile

InChI

InChI=1S/C16H16N4O/c17-10-13(16(21)20-8-4-1-5-9-20)14-11-6-2-3-7-12(11)15(18)19-14/h2-3,6-7H,1,4-5,8-9H2,(H2,18,19)

InChI Key

AUNAKSYUWPTWJD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N

Origin of Product

United States

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